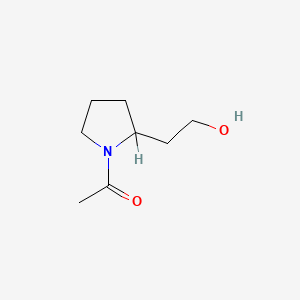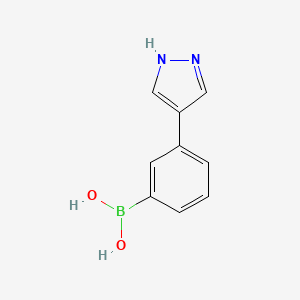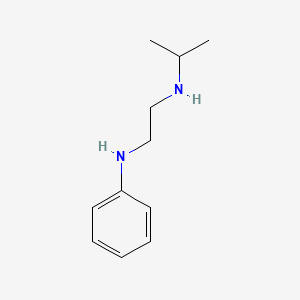
N-Isopropyl-N'-phenylethylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Isopropyl-N’-phenylethylenediamine is an organic compound that belongs to the class of substituted diamines. It is characterized by the presence of an isopropyl group and a phenyl group attached to the nitrogen atoms of an ethylenediamine backbone. This compound is known for its applications in various industrial processes, particularly in the rubber and plastics industries, where it serves as an antioxidant and stabilizer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Isopropyl-N’-phenylethylenediamine can be synthesized through the alkylation of p-aminodiphenylamine. One common method involves the use of isopropyl bromide as the alkylating agent and crystalline potassium carbonate as an acceptor for binding the liberated hydrogen bromide. The reaction is carried out in an ethylene glycol medium at a temperature of 90–91°C for 2–2.5 hours .
Industrial Production Methods
In industrial settings, N-Isopropyl-N’-phenylethylenediamine is produced through a similar alkylation process, often optimized for large-scale production. The use of efficient mixing and temperature control systems ensures consistent product quality. The reaction conditions are carefully monitored to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-Isopropyl-N’-phenylethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl or phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted diamines depending on the reagents used.
Aplicaciones Científicas De Investigación
N-Isopropyl-N’-phenylethylenediamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a stabilizer in biological samples.
Medicine: Explored for its antioxidant properties, which may have therapeutic applications.
Mecanismo De Acción
The mechanism by which N-Isopropyl-N’-phenylethylenediamine exerts its effects involves its ability to donate electrons and neutralize free radicals. This antioxidant activity helps prevent the oxidative degradation of materials, particularly in rubber and plastics. The compound interacts with molecular targets such as reactive oxygen species, thereby inhibiting oxidative chain reactions and stabilizing the material.
Comparación Con Compuestos Similares
Similar Compounds
- N-Cyclohexyl-N’-phenylethylenediamine
- N,N’-Diphenylethylenediamine
- N,N’-Diisopropylethylenediamine
Uniqueness
N-Isopropyl-N’-phenylethylenediamine is unique due to its specific combination of isopropyl and phenyl groups, which confer distinct antioxidant properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it particularly effective in industrial applications where both properties are desired .
Propiedades
Número CAS |
69038-55-7 |
|---|---|
Fórmula molecular |
C11H18N2 |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
N-phenyl-N'-propan-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-10(2)12-8-9-13-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3 |
Clave InChI |
PGTSOSNUVMICIE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCCNC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(1,3-Benzothiazol-2-yl)-1-oxidopyridin-1-ium-4-yl]ethanone](/img/structure/B12644322.png)
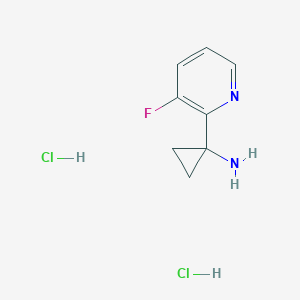

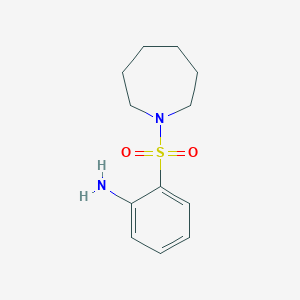
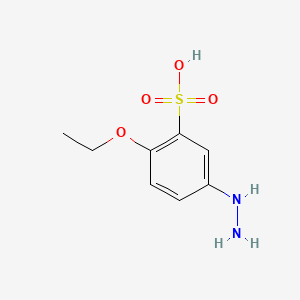
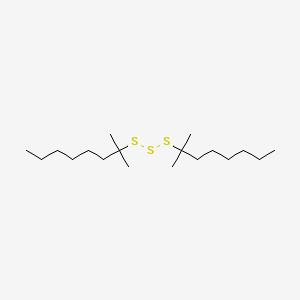
![4-[2-(Dibutylamino)ethyl]phenol](/img/structure/B12644365.png)



![Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-](/img/structure/B12644377.png)

